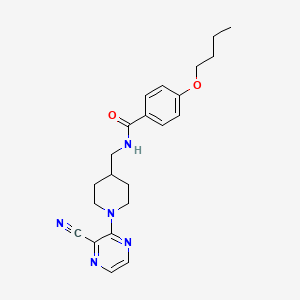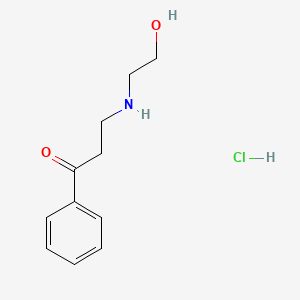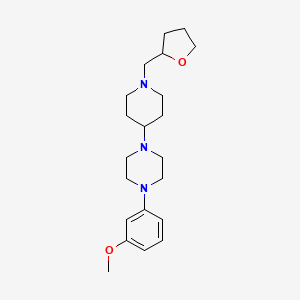
N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzenesulfonamide derivative. Benzenesulfonamides are a class of compounds that contain a benzene ring bonded to a sulfonamide group. The “N-(but-3-yn-1-yl)” part indicates that the nitrogen of the sulfonamide group is further substituted with a but-3-yn-1-yl group, which is a four-carbon chain with a triple bond between the second and third carbons. The “2,4-dichloro-5-methyl” part indicates that the benzene ring is substituted with two chlorine atoms at the 2nd and 4th positions and a methyl group at the 5th position .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzenesulfonyl chloride with but-3-yn-1-amine. The sulfonyl chloride would be prepared from the corresponding 2,4-dichloro-5-methylbenzenesulfonic acid .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which imparts aromaticity and stability. The electronegative chlorine atoms would create areas of high electron density, while the triple bond in the but-3-yn-1-yl group would introduce linearity to that portion of the molecule .Chemical Reactions Analysis
As a benzenesulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. The sulfonamide group could act as a nucleophile in substitution reactions, while the chlorine atoms could be displaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of electronegative chlorine atoms and polar sulfonamide group would likely make this compound relatively polar .科学的研究の応用
Synthesis and Potential Applications
Synthesis and Anti-HIV Activity : A derivative of N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide was synthesized and evaluated for anti-HIV activity. The compound showed good anti-HIV-1 activity with a notable effective concentration (EC50) value and a weak cytotoxic effect, indicating potential use as an anti-HIV agent (Brzozowski & Sa̧czewski, 2007).
Structure Determination for Therapeutic Use : The structure of a related compound, tolbutamide (N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide), an antidiabetic drug, was determined to understand its therapeutic properties. This research highlights the importance of structural analysis in the development of drugs (Nirmala & Gowda, 1981).
Copper(II)-Sulfonamide Complexes in Anticancer Activity : Mixed-ligand copper(II)-sulfonamide complexes, including a derivative of N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide, were evaluated for their DNA binding, cleavage, and anticancer activity. These complexes showed promise as anticancer agents, with one of the complexes being particularly effective in causing cell death mainly by apoptosis (González-Álvarez et al., 2013).
Regioselectivity in Chemical Reactions : Research on regioselectivity of reactions involving N-(polychloroethylidene)-sulfonamides with 1H-pyrrole and 1-methyl-1H-pyrrole provides insights into the chemical behavior and potential applications of these compounds in synthesis processes (Rozentsveig et al., 2008).
Methylbenzenesulfonamide Antagonists in HIV-1 Inhibition : The study and development of methylbenzenesulfonamide CCR5 antagonists, which have a structural relation to N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide, highlight their potential in preventing HIV-1 infection (Cheng De-ju, 2015).
Antitubercular Agent Exploration : A derivative of N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide was investigated for its potential as an antitubercular agent, showing promise in this field (Purushotham & Poojary, 2018).
Antibacterial and Anti-Inflammatory Applications : Sulfonamides bearing a 1,4-benzodioxin ring, structurally related to N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide, were synthesized and found to have significant antibacterial potential and inhibitory activity against Lipoxygenase, suggesting applications in treating inflammatory ailments (Abbasi et al., 2017).
Potential API for Dementia Treatment : AND-1184, a compound related to N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide, was structurally investigated as a potential Active Pharmaceutical Ingredient (API) for treating dementia (Pawlak et al., 2021).
Corrosion Inhibition Properties : The use of antidiabetic drugs structurally similar to N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide as corrosion inhibitors for aluminium in hydrochloric acid highlights the diverse applications of these compounds beyond pharmaceuticals (Tigori et al., 2020).
作用機序
Target of Action
Similar compounds have been used as proteomic cysteine probes . These probes are designed to interact with cysteine residues in proteins, which can provide valuable information about the protein’s function and interactions.
Mode of Action
N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide likely interacts with its targets through a mechanism known as covalent ligand directed release chemistry (CoLDR) . This involves the formation of a covalent bond between the compound and its target, often a specific amino acid residue in a protein. The compound contains a terminal alkyne group, which can be used for click chemistry, a powerful tool for studying biological systems .
Biochemical Pathways
As a proteomic cysteine probe, it could potentially affect any pathway involving proteins with reactive cysteine residues .
Result of Action
The molecular and cellular effects of N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide’s action would depend on the specific proteins it targets. By forming covalent bonds with these proteins, the compound could potentially alter their function or interactions, leading to downstream effects on cellular processes .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-but-3-ynyl-2,4-dichloro-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2S/c1-3-4-5-14-17(15,16)11-6-8(2)9(12)7-10(11)13/h1,6-7,14H,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAQEGJVBZWTQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405694.png)

![(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405698.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2405699.png)
![(E)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2405701.png)

![4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2405704.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2405705.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2405706.png)

![(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine](/img/structure/B2405709.png)